3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
Overview
Description
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3 It is a derivative of phenylboronic acid, where the boronic acid group is attached to a phenyl ring substituted with a 4-fluorophenyl and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the Suzuki-Miyaura coupling reaction conditions. This involves using high-purity starting materials, efficient catalysts, and continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronic esters.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic conditions.
Major Products Formed
Oxidation: Phenols
Reduction: Boronic esters
Substitution: Various substituted boronic acids and esters
Scientific Research Applications
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid involves its interaction with target molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s molecular targets include enzymes and receptors that contain diol or hydroxyl groups, which it can inhibit or modulate .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog without the fluorophenyl and hydroxymethyl groups.
4-Formylphenylboronic acid: Contains a formyl group instead of the hydroxymethyl group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is unique due to the presence of both a fluorophenyl and a hydroxymethyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and specificity in various chemical and biological applications compared to its simpler analogs .
Properties
IUPAC Name |
[3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8,13,16-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFILTVUOKUKUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C2=CC=C(C=C2)F)O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191090 | |
Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-15-3 | |
Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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